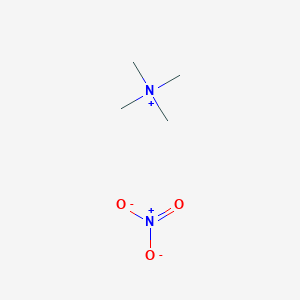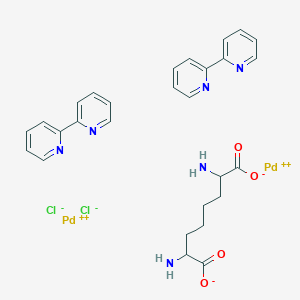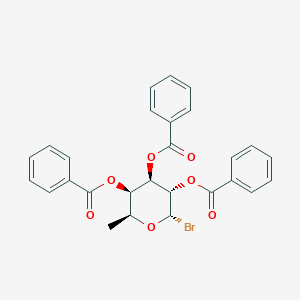
2,3,4-Tri-O-benzoylfucopyranosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-benzoylfucopyranosyl bromide (BTF) is a compound that belongs to the family of fucosylated oligosaccharides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
2,3,4-Tri-O-benzoylfucopyranosyl bromide exerts its biological effects through various mechanisms, including modulation of cell signaling pathways, inhibition of enzymatic activity, and alteration of protein-protein interactions. One of the main mechanisms of action of 2,3,4-Tri-O-benzoylfucopyranosyl bromide is its ability to inhibit the activity of fucosidases, which are enzymes that catalyze the removal of fucose residues from glycoproteins. This inhibition can lead to the accumulation of fucosylated glycoproteins, which can affect various cellular processes.
Biochemical And Physiological Effects
2,3,4-Tri-O-benzoylfucopyranosyl bromide has been shown to have various biochemical and physiological effects, including modulation of immune cell function, inhibition of cancer cell proliferation and metastasis, and enhancement of drug efficacy. 2,3,4-Tri-O-benzoylfucopyranosyl bromide has also been shown to have anti-inflammatory and antioxidant properties, which can contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,3,4-Tri-O-benzoylfucopyranosyl bromide in lab experiments is its ability to selectively target fucosylated glycoproteins, which can facilitate the study of their biological functions. 2,3,4-Tri-O-benzoylfucopyranosyl bromide is also relatively stable and can be easily synthesized using various methods. However, one of the main limitations of 2,3,4-Tri-O-benzoylfucopyranosyl bromide is its potential toxicity, which can affect the quality of the experimental results. In addition, the synthesis of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can be time-consuming and expensive, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2,3,4-Tri-O-benzoylfucopyranosyl bromide in scientific research. One potential direction is the development of fucosylated drugs using 2,3,4-Tri-O-benzoylfucopyranosyl bromide as a starting material. Another direction is the investigation of the role of fucosylation in various diseases, including autoimmune disorders and infectious diseases. Finally, the development of more efficient and cost-effective methods for the synthesis of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can facilitate its use in various experiments.
Conclusion:
In conclusion, 2,3,4-Tri-O-benzoylfucopyranosyl bromide is a compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,3,4-Tri-O-benzoylfucopyranosyl bromide have been discussed in this paper. Further research on 2,3,4-Tri-O-benzoylfucopyranosyl bromide can contribute to our understanding of the role of fucosylation in various biological processes and facilitate the development of novel therapeutic interventions.
Synthesis Methods
2,3,4-Tri-O-benzoylfucopyranosyl bromide can be synthesized using a variety of methods, including chemical and enzymatic synthesis. The chemical synthesis method involves the use of benzoyl chloride and fucose, while the enzymatic synthesis method involves the use of fucosyltransferase. The chemical synthesis method is relatively simple and cost-effective, but it may produce impurities that can affect the quality of the final product. The enzymatic synthesis method, on the other hand, is more complex and expensive, but it can produce a higher quality product with fewer impurities.
Scientific Research Applications
2,3,4-Tri-O-benzoylfucopyranosyl bromide has been widely used in scientific research due to its potential applications in various fields, including immunology, cancer research, and drug development. In immunology, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used as a tool to study the role of fucosylation in immune cell function and signaling. In cancer research, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used to investigate the role of fucosylation in cancer cell proliferation and metastasis. In drug development, 2,3,4-Tri-O-benzoylfucopyranosyl bromide has been used as a starting material for the synthesis of fucosylated drugs.
properties
CAS RN |
131897-73-9 |
|---|---|
Product Name |
2,3,4-Tri-O-benzoylfucopyranosyl bromide |
Molecular Formula |
C27H23BrO7 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1 |
InChI Key |
ZNQXFYBHGDPZCZ-JYZZCPHSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Other CAS RN |
131897-73-9 |
synonyms |
2,3,4-tri-O-benozyl-alpha-fucopyranosyl bromide 2,3,4-tri-O-benzoylfucopyranosyl bromide tri-Bz-Fuc-B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







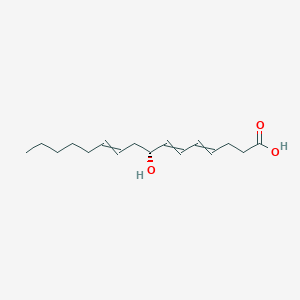
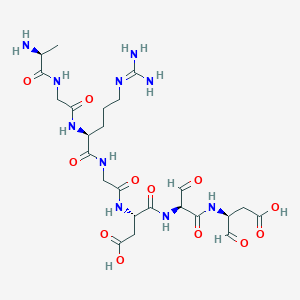
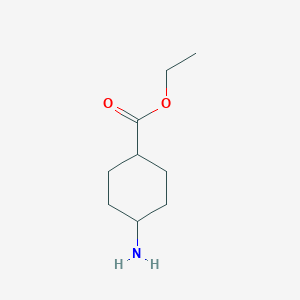
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
